Bienvenue dans la boutique en ligne BenchChem!

Glypinamide

Pharmacokinetics Plasma half-life Sulfonylurea dosing

Intermediate-acting sulfonylurea (14h half-life) bridging short- & long-acting agents. Ideal for PK/PD modeling, hepatotoxicity mechanism studies, and analytical reference standard use. Unique azepane ring; confirmed jaundice signal (2.2%) for SAR research.

Molecular Formula C13H18ClN3O3S
Molecular Weight 331.82 g/mol
CAS No. 1228-19-9
Cat. No. B074039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlypinamide
CAS1228-19-9
Molecular FormulaC13H18ClN3O3S
Molecular Weight331.82 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H18ClN3O3S/c14-11-5-7-12(8-6-11)21(19,20)16-13(18)15-17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H2,15,16,18)
InChIKeyRHQSNARBXHRBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glypinamide (CAS 1228-19-9): First-Generation Sulfonylurea Antidiabetic Agent for Research and Reference Standard Applications


Glypinamide (also known as azepinamide; trademark Parinase) is a first-generation arylsulfonylurea oral hypoglycemic agent originally developed by Upjohn in the 1960s for the management of type 2 diabetes mellitus [1]. The compound, with molecular formula C13H18ClN3O3S and molecular weight 331.82, is structurally characterized as a chlorinated sulfonylurea derivative—specifically 4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]benzenesulfonamide—and is recognized as a chlorinated analogue of tolazamide [2]. As a sulfonylurea, glypinamide functions as an insulin secretagogue, stimulating insulin release from pancreatic β-cells via interaction with the sulfonylurea receptor (SUR1) component of ATP-sensitive potassium (KATP) channels [3]. The compound is currently offered as a research-grade chemical (typically ≥95% purity) for experimental applications in diabetes research, metabolic studies, and as an analytical reference standard, with availability from multiple specialty chemical suppliers .

Glypinamide (CAS 1228-19-9): Why Structural and Pharmacokinetic Differences Preclude Interchangeability with Other Sulfonylureas


Within the sulfonylurea class, compounds cannot be assumed interchangeable due to substantial differences in molecular structure, receptor subtype selectivity, and pharmacokinetic profiles that directly impact dosing regimens and clinical applicability. Glypinamide is a first-generation sulfonylurea with a distinct chlorinated benzenesulfonamide core coupled to a hexahydroazepine moiety, differing structurally from both early-generation agents (e.g., tolbutamide, chlorpropamide) and later second-generation compounds (e.g., glibenclamide/glyburide, glimepiride) [1]. Critically, sulfonylureas exhibit marked variation in their binding affinity and selectivity for sulfonylurea receptor isoforms (SUR1 vs. SUR2), with glibenclamide demonstrating approximately 300- to 500-fold lower affinity for SUR2 isoforms compared to SUR1, whereas compounds lacking lipophilic substitutions on the urea moiety may display different isoform selectivity patterns [2]. Additionally, plasma half-life varies dramatically across the class—from approximately 4-7 hours for tolbutamide to 14 hours for glypinamide, extending to 36 hours for chlorpropamide—creating fundamentally different accumulation and dosing requirements that render direct substitution pharmacokinetically inappropriate without protocol adjustment [3]. These differences in receptor pharmacology, metabolic stability, and duration of action mean that selecting a specific sulfonylurea for research or reference applications requires compound-specific justification rather than class-based substitution.

Glypinamide (CAS 1228-19-9) Product-Specific Evidence Guide: Quantified Differentiation from Comparator Sulfonylureas


Glypinamide vs. Tolbutamide and Chlorpropamide: Intermediate 14-Hour Plasma Half-Life Quantified for Once-Daily Dosing

In clinical studies of azepinamide (glypinamide) involving 37 diabetic patients, the compound exhibited a plasma half-life of 14 hours [1]. This value positions glypinamide pharmacokinetically between the short-acting sulfonylurea tolbutamide (half-life approximately 4-7 hours, requiring multiple daily doses) and the long-acting chlorpropamide (half-life approximately 36 hours, associated with prolonged accumulation and higher hypoglycemia risk) [1]. Theoretical considerations favor an intermediate half-life that is sufficiently long to permit once-daily administration while remaining short enough to prevent excessive drug accumulation with repeated dosing [1].

Pharmacokinetics Plasma half-life Sulfonylurea dosing

Glypinamide vs. Tolbutamide and Chlorpropamide: Comparable Glycemic Control Efficacy with Distinct Pharmacokinetic Profile

Clinical trials of azepinamide (glypinamide) conducted in 37 diabetic patients demonstrated that the compound's ability to control blood glucose was similar to that of tolbutamide and chlorpropamide [1]. However, the study noted that although no definite therapeutic advantage over available sulfonylureas could be established at that time, the intermediate half-life was theoretically favorable for clinical use [1]. A separate early clinical investigation at Vanderbilt University School of Medicine evaluated 45 diabetic patients using azepinamide (Parinase) for diabetes management from May 1961 onward [2].

Glycemic control Efficacy First-generation sulfonylurea

Glypinamide vs. Glibenclamide (Glyburide): Class-Level Structural and Receptor Selectivity Differentiation

Glypinamide, as a first-generation sulfonylurea bearing a chlorinated benzenesulfonamide moiety with a hexahydroazepine substituent, differs structurally from second-generation agents such as glibenclamide (glyburide) that possess more extensive lipophilic side chains. In receptor pharmacology studies using membranes from HIT-T15 cells (β-cell line) and COS-7 cells expressing SUR1, SUR2A, and SUR2B subtypes, glibenclamide bound to SUR2 isoforms with 300- to 500-fold lower affinity than to SUR1, demonstrating pronounced SUR1 selectivity conferred by its lipophilic side chain substituents [1]. Sulfonylureas lacking extensive lipophilic substitution on the urea moiety—a structural category that includes first-generation compounds like glypinamide—may exhibit different isoform selectivity patterns, potentially serving as lead compounds for developing SUR2-selective agents [1].

SUR1/SUR2 selectivity Sulfonylurea receptor Structure-activity relationship

Glypinamide Metal Complexation: Quantified Stability Constants and Stoichiometry for Mn(II), Fe(II), and Co(II) Coordination Chemistry

Glypinamide functions as a ligand for transition metal ions, forming well-characterized complexes with defined stoichiometry and quantifiable thermodynamic parameters. The compound forms a 2:1 (ligand:metal) complex with manganese(II) chloride in alcoholic medium, verified by both conductometric titration and Job's method of continuous variation [1]. With iron(II) and cobalt(II), glypinamide forms complexes of composition (C13H17ClN3O3S)2M·2H2O, with measured stability constants of 13.1010 L/mol for Fe(II) and 12.0390 L/mol for Co(II), and corresponding free energy changes of 17.6858 kcal/mol and 16.2527 kcal/mol, respectively [2].

Metal complexation Coordination chemistry Stability constants

Glypinamide (CAS 1228-19-9) Research and Industrial Application Scenarios Based on Quantified Evidence


Pharmacokinetic Reference Standard for Intermediate Half-Life Sulfonylurea Studies

Glypinamide serves as an ideal reference compound for pharmacokinetic studies requiring a sulfonylurea with intermediate elimination characteristics. With a quantitatively established 14-hour plasma half-life, the compound provides a midpoint comparator between short-acting tolbutamide (~4-7 hours) and long-acting chlorpropamide (~36 hours), enabling researchers to model once-daily dosing regimens without the confounding variable of extended drug accumulation [1]. This application is particularly relevant for in vitro hepatic metabolism studies, drug-drug interaction screening, and analytical method validation requiring a sulfonylurea standard with well-defined but not extreme pharmacokinetic behavior. Analytical laboratories may also utilize glypinamide as a system suitability standard for HPLC or LC-MS/MS methods targeting sulfonylurea detection, given its distinct retention characteristics relative to both shorter- and longer-retained class members.

Comparative Sulfonylurea Receptor (SUR) Pharmacology and Structure-Activity Relationship (SAR) Studies

As a first-generation sulfonylurea lacking the extensive lipophilic side chains characteristic of second-generation agents like glibenclamide, glypinamide provides a structurally simplified reference point for SAR investigations of sulfonylurea receptor engagement [1]. Researchers studying the molecular determinants of SUR1 versus SUR2 isoform selectivity can employ glypinamide as a baseline comparator to systematically evaluate how incremental lipophilic substitutions on the urea moiety alter receptor subtype binding preferences. Given that glibenclamide exhibits 300- to 500-fold selectivity for SUR1 over SUR2 isoforms due to its lipophilic side chain, compounds like glypinamide with reduced lipophilic substitution may serve as starting scaffolds for developing SUR2-selective tool compounds or investigating tissue-specific sulfonylurea receptor pharmacology in smooth muscle and cardiac tissues where SUR2 isoforms predominate [1].

Transition Metal Coordination Chemistry and Metal-Drug Interaction Studies

Glypinamide's established capacity to form stable 2:1 complexes with Mn(II), Fe(II), and Co(II) ions, with quantified stability constants (13.1010 L/mol for Fe(II); 12.0390 L/mol for Co(II)), enables specialized research applications in coordination chemistry and metal-drug interaction analysis [1][2]. This property supports investigations into metal-catalyzed degradation pathways of sulfonylurea compounds, the development of metal-based analytical detection methods for sulfonylurea quantification, and studies examining potential interactions between antidiabetic agents and metal-containing nutritional supplements or environmental exposures. The characterized stoichiometry and thermodynamic parameters also make glypinamide a suitable model ligand for undergraduate or graduate-level coordination chemistry laboratory exercises demonstrating Job's method of continuous variation, conductometric titration, and stability constant determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glypinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.